molecular formula C38H74NaO8P B12098869 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)

1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)

Cat. No.: B12098869
M. Wt: 713.0 g/mol
InChI Key: SKVWIBXHTOHOAB-UHFFFAOYSA-M
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Description

    1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt): , is a phospholipid with the chemical formula CHNOP. It contains two long-chain palmitic acid (16:0) molecules inserted at the sn-1 and sn-2 positions of the glycerol backbone.

  • This compound plays a crucial role in biological membranes, where it contributes to membrane stability, fluidity, and signaling.
  • Preparation Methods

      Synthetic Routes: 1,2-DPPG can be synthesized through chemical reactions involving palmitic acid and glycerol. One common method is esterification, where palmitic acid reacts with glycerol to form the phospholipid.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

      Industrial Production: Industrial-scale production methods involve large-scale esterification processes, often using automated reactors.

  • Chemical Reactions Analysis

      Reactions: 1,2-DPPG can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Drug Delivery Systems

    Liposomal Formulations
    1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol is widely utilized in liposomal formulations due to its ability to enhance the delivery of therapeutic agents. Liposomes formed with this compound can encapsulate drugs, improving their bioavailability and targeting capabilities. For instance, studies have shown that liposomal formulations containing this phospholipid can effectively deliver anticancer drugs to tumor sites while minimizing systemic toxicity .

    Case Study: Cancer Treatment
    In a study published in the Journal of Controlled Release, researchers demonstrated that liposomes incorporating 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol significantly improved the therapeutic efficacy of doxorubicin in breast cancer models. The liposomes not only enhanced drug accumulation in tumor tissues but also reduced side effects associated with conventional chemotherapy .

    Vaccine Development

    Adjuvant Formulation
    This compound is crucial in the formulation of vaccine adjuvants, which are substances that enhance the body’s immune response to an antigen. By incorporating 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol into vaccine formulations, researchers have noted improved immunogenicity and efficacy.

    Case Study: Influenza Vaccine
    A clinical trial investigated the use of 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol as an adjuvant in an influenza vaccine. Results indicated that subjects receiving the adjuvanted vaccine exhibited a stronger immune response compared to those receiving the vaccine alone, highlighting its potential for enhancing vaccine effectiveness .

    Biotechnology Research

    Cell Culture Media
    In biotechnology, this phospholipid is employed in cell culture media to support the growth of various cell lines. Its role as a surfactant helps maintain cell membrane integrity and promotes cellular interactions necessary for research and development.

    Case Study: Stem Cell Research
    Research published in Stem Cell Reports utilized 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol in the culture medium for human pluripotent stem cells. The study found that its inclusion significantly improved cell viability and differentiation potential, making it a valuable component for regenerative medicine applications .

    Cosmetic Industry

    Emulsifying Agent
    In cosmetics, 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol is used for its emulsifying properties. It helps stabilize formulations by reducing surface tension between oil and water phases, resulting in smoother textures and enhanced product stability.

    Case Study: Skincare Products
    Several skincare products incorporate this phospholipid to improve texture and hydration. A comparative study on moisturizers revealed that those containing 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol had superior hydration effects compared to those without it .

    Food Industry

    Food Emulsifier
    This compound is also utilized as a food emulsifier, helping maintain consistency and quality in processed food products. Its ability to stabilize emulsions makes it beneficial for various food applications.

    Case Study: Salad Dressings
    A study examining salad dressings formulated with 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol found that it significantly improved texture and shelf-life compared to traditional emulsifiers. The findings suggest its potential for enhancing product quality in the food industry .

    Mechanism of Action

    • 1,2-DPPG interacts with other lipids, proteins, and ions within cell membranes.
    • It influences membrane curvature, stability, and protein binding.
    • Molecular targets include membrane receptors, transporters, and enzymes.
  • Comparison with Similar Compounds

      Similar Compounds: Other phospholipids like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (sodium salt) are structurally related.

      Uniqueness: 1,2-DPPG’s specific combination of fatty acids and phosphate groups distinguishes it from similar compounds.

    Biological Activity

    1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt), commonly referred to as DPPG, is a phospholipid that plays a significant role in various biological processes. This compound is characterized by its molecular formula C38H74NaO8PC_{38}H_{74}NaO_8P and a molecular weight of approximately 713 g/mol. Its unique structure allows it to participate in membrane formation and signaling pathways, making it a critical component in cell biology and biochemistry.

    • Molecular Formula : C38H74NaO8PC_{38}H_{74}NaO_8P
    • Molecular Weight : 713 g/mol
    • CAS Number : 92609-91-1
    • Purity : ≥99% .

    Membrane Formation and Stability

    DPPG is primarily utilized in the formation of lipid bilayers, which are essential for cellular membranes. It has been shown to enhance membrane stability and fluidity, contributing to the integrity of cellular structures. The presence of palmitic acid chains allows for optimal packing within the lipid bilayer, influencing membrane permeability and protein function .

    Cell Signaling

    DPPG is involved in various signaling pathways, particularly in the context of phosphatidic acid (PA) metabolism. PA is known to activate several downstream signaling cascades, including:

    • PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and growth.
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • NF-κB Signaling : Plays a role in immune response and inflammation .

    Effects on Cell Types

    Research indicates that DPPG can stimulate diverse biological responses across different cell types:

    • Platelet Aggregation : DPPG has been shown to promote platelet aggregation, which is vital for blood clotting .
    • Neuronal Signaling : It influences neuronal activity and synaptic transmission, suggesting a role in neurobiology .
    • Immune Response : DPPG modulates immune cell functions, impacting inflammation and infection responses .

    Case Studies and Experimental Results

    • Lipid Bilayer Studies : In studies involving artificial lipid bilayers composed of DPPG, researchers observed enhanced stability under varying temperature conditions. This stability is critical for applications in drug delivery systems where lipid formulations are used .
    • Cell Proliferation Assays : In vitro assays demonstrated that DPPG can enhance the proliferation of certain cancer cell lines by activating growth factor receptors through its signaling pathways .
    • Pharmacological Applications : DPPG has been explored as a potential carrier for drug delivery systems due to its ability to encapsulate therapeutic agents while maintaining biological activity. Its use in formulating liposomes has shown promise in targeted drug delivery .

    Data Table

    Biological ActivityDescriptionReferences
    Membrane StabilityEnhances fluidity and integrity of lipid bilayers
    Platelet AggregationPromotes aggregation necessary for clotting
    Neuronal SignalingInfluences synaptic transmission
    Immune ModulationAffects immune response pathways

    Properties

    Molecular Formula

    C38H74NaO8P

    Molecular Weight

    713.0 g/mol

    IUPAC Name

    sodium;2,3-di(hexadecanoyloxy)propyl propyl phosphate

    InChI

    InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1

    InChI Key

    SKVWIBXHTOHOAB-UHFFFAOYSA-M

    Canonical SMILES

    CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]

    Origin of Product

    United States

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